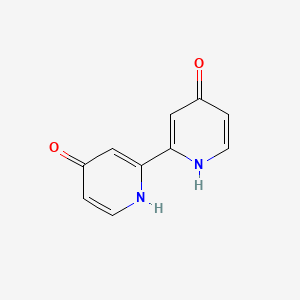

4,4'-Dihydroxy-2,2'-bipyridine

CAS No.: 90770-88-0

Cat. No.: VC3734741

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90770-88-0 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |

| Standard InChI Key | JHDFNETXVFHWEE-UHFFFAOYSA-N |

| SMILES | C1=CNC(=CC1=O)C2=CC(=O)C=CN2 |

| Canonical SMILES | C1=CNC(=CC1=O)C2=CC(=O)C=CN2 |

Introduction

Structural and Molecular Characteristics

DHBPY’s molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol . Its structure comprises two pyridine rings linked at the 2-positions, each bearing a hydroxyl group at the 4-position. The hydroxyl groups introduce hydrogen-bonding capabilities, while the nitrogen atoms in the pyridine rings enable coordination with metal ions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

The hydroxyl groups at the 4-positions are critical for both intra- and intermolecular hydrogen bonding, influencing the compound’s solubility and crystal packing. The nitrogen atoms in the pyridine rings serve as primary coordination sites for metal ions, forming stable chelates .

Synthesis Methods

DHBPY is synthesized through hydrolysis and alkylation reactions, as detailed below:

Hydrolysis of 4,4'-Dimethoxy-2,2'-bipyridine

The diol is obtained by hydrolyzing 4,4'-dimethoxy-2,2'-bipyridine using 48 wt% HBr in acetic acid under reflux for 72 hours. The reaction proceeds via acid-catalyzed cleavage of the methyl ether bonds, yielding the diol after neutralization with NH₄OH .

Alkylation to Form Dialkoxy Derivatives

The diol undergoes alkylation with alkyl halides (e.g., bromoalkanes) in the presence of Cs₂CO₃ or K₂CO₃ in DMF. This reaction produces 4,4'-dialkoxy-2,2'-bipyridine derivatives with yields of 79–86%, depending on the alkyl chain length .

Coordination Chemistry and Complexation

DHBPY acts as a bidentate ligand, coordinating through its nitrogen atoms. Its hydroxyl groups participate in hydrogen bonding, stabilizing metal complexes and influencing their geometry.

Copper(II) Complexes

A notable example is the di-μ-bromido-bis[bromido(4,4′-dihydroxy-2,2′-bipyridine)copper(II)] dimer ([Cu₂Br₄(C₁₀H₈N₂O₂)₂]) . Each Cu(II) center adopts a distorted square-pyramidal geometry, with bromide ligands bridging the copper atoms. Key interactions include:

-

π–π stacking between pyridine rings (centroid-to-centroid distance: 3.57 Å).

-

Hydrogen bonding between hydroxyl groups and terminal bromides (O–H⋯Br).

-

C–H⋯Br and C–H⋯O interactions, reinforcing the crystal lattice .

Platinum(II) Complexes

While DHBPY itself is less explored in Pt chemistry, its dialkoxy derivatives (e.g., 4,4′-dibutoxy-2,2′-bipyridine) form [PtCl₂(L)] complexes (L = dialkoxy ligand). These complexes are studied for catalytic applications, though specific reactivity data for DHBPY-based Pt complexes remain limited .

Applications in Catalysis and Materials Science

Catalytic Activity

DHBPY’s metal complexes exhibit enhanced catalytic efficiency in oxidation and cross-coupling reactions due to the electron-donating effects of the hydroxyl groups, which modulate the metal center’s electronic environment. For example:

-

Oxidation Reactions: Copper-DHBPY complexes may facilitate electron transfer, though detailed mechanistic studies are sparse.

-

Hydrogen Evolution: The ligand’s ability to stabilize metal ions in low oxidation states could enable applications in formic acid decomposition for CO-free hydrogen production.

Sensor Development

The π-conjugated bipyridine backbone and hydroxyl groups make DHBPY a candidate for optical sensors. Metal coordination can induce redox or fluorescence changes, enabling detection of analytes such as metal ions or organic molecules.

Material Science

DHBPY’s hydrogen-bonding and π-stacking interactions are leveraged in crystal engineering. Its copper complexes form extended networks with potential applications in porous materials or conductive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume